4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole
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Overview
Description
4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is a complex organic compound featuring two thiazole rings and two benzylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole typically involves the formation of thiazole rings through cyclization reactions. One common method involves the reaction of benzylphenyl ketones with thioamides under acidic conditions to form the thiazole rings. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the thiazole rings to dihydrothiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazoles.
Substitution: Brominated or nitrated derivatives of the benzylphenyl groups.
Scientific Research Applications
4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Benzylphenyl isocyanate: A related compound with a similar benzylphenyl group but different functional groups.
4-Benzylphenyl acetonitrile: Another related compound with a benzylphenyl group and a nitrile functional group.
4-Benzylphenyl boronic acid: A compound with a benzylphenyl group and a boronic acid functional group.
Uniqueness
4-(4-Benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole is unique due to its dual thiazole rings and benzylphenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the development of new materials or bioactive compounds.
Properties
CAS No. |
4072-64-4 |
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Molecular Formula |
C32H24N2S2 |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
4-(4-benzylphenyl)-2-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C32H24N2S2/c1-3-7-23(8-4-1)19-25-11-15-27(16-12-25)29-21-35-31(33-29)32-34-30(22-36-32)28-17-13-26(14-18-28)20-24-9-5-2-6-10-24/h1-18,21-22H,19-20H2 |
InChI Key |
AJMIFBRZTRZHLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)C4=NC(=CS4)C5=CC=C(C=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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